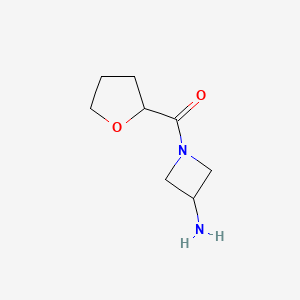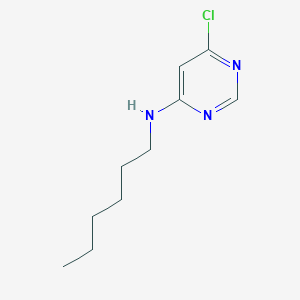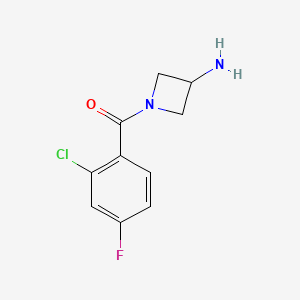
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine
説明
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine, also known as 1-CFBA, is an azetidin-3-amine derivative. It is a synthetically derived compound that is used in scientific research applications. It has been used in a variety of studies, including those related to its biochemical and physiological effects, and its use in laboratory experiments.
科学的研究の応用
Antimicrobial Activities
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine derivatives have shown significant promise in the field of antimicrobial research. Studies have demonstrated the synthesis and evaluation of various azetidinone derivatives for their potential as antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal strains, showcasing their capability to act as effective antimicrobial agents. For instance, synthesized azetidinones derivatives exhibited significant activity against pathogens such as S. typhi, A. niger, and C. albicans, suggesting their potential use in treating infections caused by these organisms (Lokh, Wala, & Patel, 2013); (Halve, Dubey, Bhadauria, Bhaskar, & Gaour, 2007).
Pharmacological Evaluation
In the realm of pharmacology, certain azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole have been synthesized and evaluated for their anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activities. These studies indicate the broad spectrum of pharmacological applications of azetidin-3-amine derivatives, highlighting their potential in developing new therapeutic agents (Gurupadayya, Gopal, Padmashali, & Manohara, 2008).
Synthesis and Evaluation for Antimicrobial Potency
Further research has involved the synthesis of Schiff’s base, azetidinones, and thiazolidinones, followed by their in vitro antimicrobial activity evaluation. These compounds have shown varying degrees of antimicrobial potency, offering insights into the structural-activity relationships that govern their effectiveness. This approach aids in understanding how different substitutions on the azetidin-3-amine core affect antimicrobial activity, guiding the design of more potent antimicrobial agents (Mistry, Desai, & Desai, 2016).
Antimicrobial and Anticancer Potential
A novel approach in synthesizing 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-ones and exploring their anti-inflammatory activity showcases the versatility of azetidin-3-amine derivatives. These compounds not only possess anti-inflammatory properties but also hold the potential for anticancer applications, opening new avenues for research in cancer therapy (Sharma, Maheshwari, & Bindal, 2013).
作用機序
Target of Action
Azetidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets due to their ubiquity in natural products and importance in medicinal chemistry .
Mode of Action
Azetidines are known to undergo nucleophilic attack by amines, followed by deprotonation and leaving group removal . In the context of benzene derivatives, this two-step mechanism involves initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion .
Biochemical Pathways
Azetidines have been found to exhibit diversified biological and pharmacological activity in addition to their therapeutic properties . They have potential in peptidomimetic and nucleic acid chemistry .
Pharmacokinetics
The inherent rigidity of spirocyclic compounds, a class to which this compound belongs, causes a decrease in the conformational entropy penalty when it comes to an interaction between a potential bioactive spiro compound and its putative molecular target .
Result of Action
Azetidines and their derivatives have been found to exhibit a variety of activities, including antimicrobial and antifungal activities .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
生化学分析
Biochemical Properties
1-(2-Chloro-4-fluorobenzoyl)azetidin-3-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases and kinases, influencing their activity. The nature of these interactions often involves the inhibition or activation of these enzymes, which can lead to downstream effects on cellular processes. The compound’s ability to form stable complexes with these biomolecules is crucial for its biochemical activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the phosphorylation status of key signaling proteins, thereby affecting pathways such as the MAPK/ERK pathway. Additionally, it can influence the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound has been found to inhibit certain kinases by binding to their active sites, preventing substrate access. This inhibition can result in altered cellular signaling and gene expression. Furthermore, the compound can induce changes in the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to a reduction in its biological activity. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential effects on cellular function, including changes in cell viability and proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, toxic or adverse effects can be observed. These effects may include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. Threshold effects have also been noted, where a certain dosage is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities. The interaction with these metabolic enzymes is crucial for the compound’s overall pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular cellular compartments, influencing its accumulation and activity. The distribution within tissues can also affect the compound’s therapeutic and toxic effects .
Subcellular Localization
The subcellular localization of this compound is a critical factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, affecting cellular metabolism. The precise localization within the cell can determine the compound’s specific biological effects .
特性
IUPAC Name |
(3-aminoazetidin-1-yl)-(2-chloro-4-fluorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-9-3-6(12)1-2-8(9)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRPIHVDNAEVNO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(C=C(C=C2)F)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




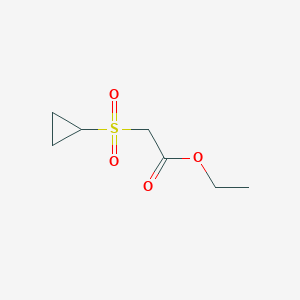
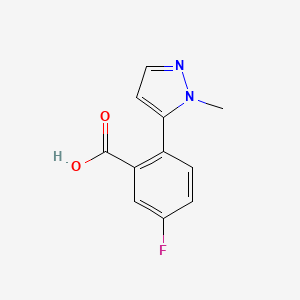
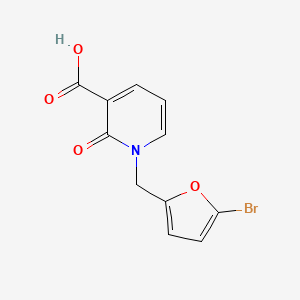
![[1-(oxolan-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1487850.png)
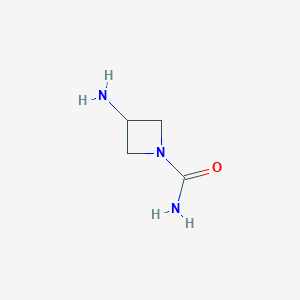
![3-[Benzyl(ethyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B1487852.png)
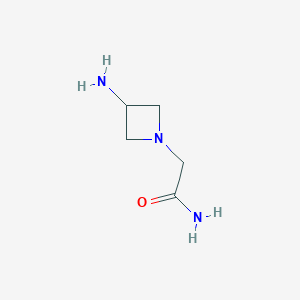
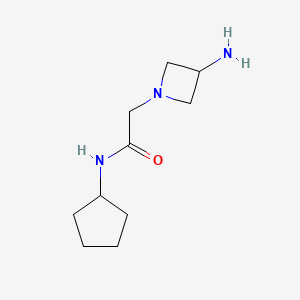
![1-[(Oxolan-2-yl)methyl]azetidine-3-carboxylic acid](/img/structure/B1487860.png)
